molecular formula C25H23N5O4S B2937702 N-(2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 872197-31-4

N-(2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2937702
CAS No.: 872197-31-4
M. Wt: 489.55
InChI Key: ADLXTHAHPSVOPJ-UHFFFAOYSA-N
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Description

The 3,4-dimethylbenzenesulfonyl group at position 3 and the 2,4-dimethoxyphenyl substituent at position 5 contribute to its unique physicochemical properties. The sulfonyl group enhances solubility and acts as a hydrogen-bond acceptor, while the methoxy groups on the phenyl ring modulate electronic effects and steric interactions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c1-15-9-11-18(13-16(15)2)35(31,32)25-24-27-23(19-7-5-6-8-21(19)30(24)29-28-25)26-20-12-10-17(33-3)14-22(20)34-4/h5-14H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXTHAHPSVOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyphenylamine and 3,4-dimethylbenzenesulfonyl chloride. The synthesis may proceed through the formation of intermediate compounds, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazoloquinazolines.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. This includes its use as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Core Modifications

  • Core Heterocycle: Target Compound: Triazolo[1,5-a]quinazoline (two fused six-membered rings). Compound 3 (): Triazolo[1,5-a]pyrimidine (smaller fused five- and six-membered rings). The pyrimidine core may reduce steric bulk but limit π-π stacking interactions compared to quinazoline .

Substituent Effects

Compound Name Substituents (Position) Key Properties/Potential Applications
Target Compound (ECHEMI) 3,4-Dimethylbenzenesulfonyl (3); 2,4-Dimethoxyphenyl (5) Enhanced solubility (sulfonyl), electronic modulation (methoxy)
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine () Benzenesulfonyl (3); 4-Ethoxyphenyl (5) Ethoxy group increases lipophilicity vs. methoxy
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine () 4-Methylphenyl (3); Diethoxyphenethyl (5) Bulky phenethyl group may improve membrane permeability
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine () 3,4-Dimethylbenzenesulfonyl (3); 2-Methoxy-5-methylphenyl (5) Methyl groups increase hydrophobicity; positional isomerism affects target binding

Biological Activity

Chemical Structure and Properties

Molecular Formula: C20H24N4O4S
Molecular Weight: 404.49 g/mol
IUPAC Name: N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

The compound features a triazoloquinazoline core structure which is known for its diverse pharmacological activities. The presence of dimethoxy and dimethyl groups contributes to its lipophilicity and potential bioactivity.

Research indicates that compounds with a triazoloquinazoline framework often exhibit antitumor , antimicrobial , and anti-inflammatory properties. The biological activity of this compound can be attributed to:

  • Inhibition of Kinases: The compound may interact with various kinases involved in cell signaling pathways related to cancer progression.
  • Modulation of Inflammatory Pathways: It has potential effects on inflammatory mediators which can be beneficial in treating chronic inflammatory diseases.

Antitumor Activity

Several studies have evaluated the antitumor efficacy of similar compounds. For instance:

  • Case Study 1: In vitro studies demonstrated that triazoloquinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 µM.
  • Case Study 2: Animal models treated with similar compounds showed reduced tumor growth rates and improved survival rates compared to controls.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Study Findings: It displayed activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
  • Mechanism: The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Research Findings Summary

Study TypeFindingsReference
In vitro AntitumorSignificant cytotoxicity against MCF-7 cells[Research Article 1]
Animal ModelReduced tumor growth in xenograft models[Research Article 2]
AntimicrobialEffective against multiple bacterial strains[Research Article 3]

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